molecular formula C22H25FN4O2S B251467 N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide

Katalognummer B251467
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: WMYXDUOPZQNRKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by noxious stimuli, such as heat, capsaicin, and acid, and is involved in the perception of pain and thermal sensation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Wirkmechanismus

BCTC acts as a competitive antagonist of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, binding to the channel pore and preventing the influx of cations, such as calcium and sodium. This results in the inhibition of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses, such as pain sensation and thermal sensation.
Biochemical and physiological effects:
BCTC has been shown to effectively block N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses in various animal models, including mice, rats, and guinea pigs. It has been shown to reduce pain behaviors in inflammatory and neuropathic pain models, and to decrease the sensitivity to thermal stimuli. BCTC has also been shown to have anxiolytic and antidepressant effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

BCTC is a highly selective and potent antagonist of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide, making it an ideal tool for studying the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in various physiological processes. Its high purity and stability also make it suitable for use in in vitro and in vivo experiments. However, the use of BCTC in experiments requires careful consideration of its potential off-target effects and the specificity of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses.

Zukünftige Richtungen

The potential therapeutic applications of BCTC in pain management and other related disorders continue to be an active area of research. Future studies may focus on optimizing the pharmacokinetic and pharmacodynamic properties of BCTC, as well as investigating its potential use in combination with other analgesic agents. Additionally, the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in other physiological processes, such as inflammation and metabolism, may also be explored using BCTC as a tool.

Synthesemethoden

BCTC can be synthesized by reacting 4-(4-butanoylpiperazin-1-yl)aniline with 3-fluorobenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction yields BCTC as a white solid with a purity of over 98%.

Wissenschaftliche Forschungsanwendungen

BCTC has been widely used in scientific research to study the role of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in pain sensation and other physiological processes. It has been shown to effectively block N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide-mediated responses in vitro and in vivo, and has been used to investigate the involvement of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide in various pain models, such as inflammatory pain, neuropathic pain, and cancer pain. BCTC has also been studied for its potential therapeutic applications in other disorders, such as epilepsy, anxiety, and depression.

Eigenschaften

Molekularformel

C22H25FN4O2S

Molekulargewicht

428.5 g/mol

IUPAC-Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-3-fluorobenzamide

InChI

InChI=1S/C22H25FN4O2S/c1-2-4-20(28)27-13-11-26(12-14-27)19-9-7-18(8-10-19)24-22(30)25-21(29)16-5-3-6-17(23)15-16/h3,5-10,15H,2,4,11-14H2,1H3,(H2,24,25,29,30)

InChI-Schlüssel

WMYXDUOPZQNRKG-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.